molecular formula C14H19N3 B6445936 benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine CAS No. 2548977-85-9

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

Cat. No.: B6445936
CAS No.: 2548977-85-9
M. Wt: 229.32 g/mol
InChI Key: ILKIMCNHXGZUGN-UHFFFAOYSA-N
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Description

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a compound that features a benzyl group, a methyl group, and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazole ring, a five-membered heterocyclic structure, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine typically involves the reaction of benzylamine with 4-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with a suitable alkylating agent . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the pyrazole ring, making it less versatile in biological applications.

    4-Methyl-1H-pyrazole: Does not have the benzyl and methyl groups, limiting its chemical reactivity.

    N-Methylbenzylamine:

Uniqueness

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is unique due to the combination of the benzyl group, methyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₃
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 2548977-85-9

The compound features a benzyl group, a methyl group, and a pyrazole ring, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis typically involves the reaction of benzylamine with 4-methyl-1H-pyrazole under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. This method allows for the efficient production of the compound, which can be further modified for various applications .

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. Specifically, it has been linked to the inhibition of c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis . Molecular docking studies suggest that this compound can effectively bind to these proteins, thereby disrupting their function.

Antimicrobial Properties

In addition to anticancer activity, the compound has been explored for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against Gram-positive bacteria and potential as antibiotic adjuvants against resistant strains like Acinetobacter baumannii . These findings highlight the compound's versatility in addressing both cancer and bacterial infections.

Case Studies and Research Findings

A selection of studies has examined the biological effects of this compound and related compounds:

StudyFindings
Demonstrated significant antiproliferative activity against A549, MCF-7, and HeLa cell lines with IC50 values ranging from 0.98 µM to 1.28 µM.
Investigated molecular docking and found that pyrazole derivatives could effectively inhibit c-Met signaling pathways.
Reported significant antibacterial activity against multi-drug resistant strains, indicating potential as an antibiotic adjuvant.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIMCNHXGZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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